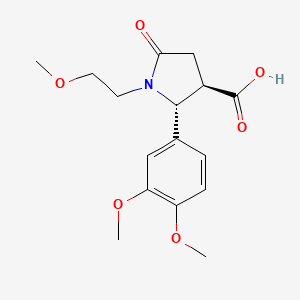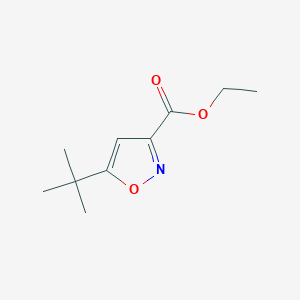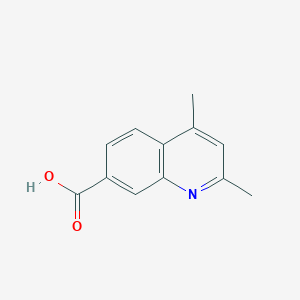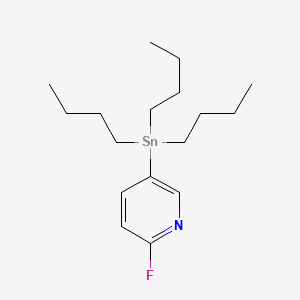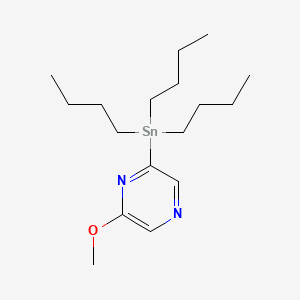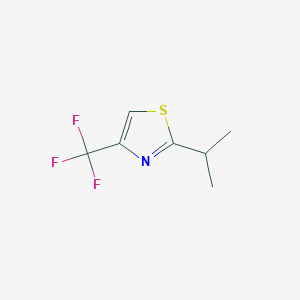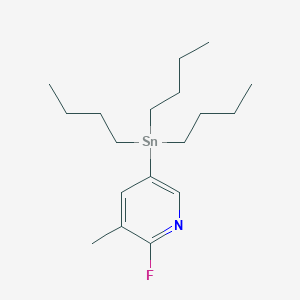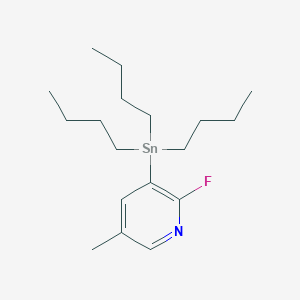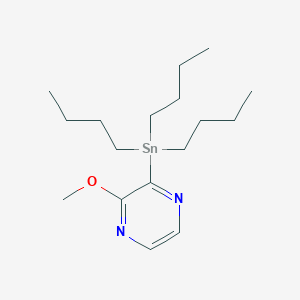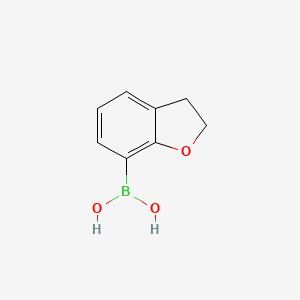![molecular formula C14H15N3 B1317897 6-[3,4-ジヒドロ-2(1H)-イソキノリンイル]-3-ピリジンアミン CAS No. 553679-55-3](/img/structure/B1317897.png)
6-[3,4-ジヒドロ-2(1H)-イソキノリンイル]-3-ピリジンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a complex organic molecule that likely contains an isoquinoline group and a pyridinamine group . Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinolines . Pyridinamines, on the other hand, are derivatives of pyridine, a basic heterocyclic organic compound .
Synthesis Analysis
While specific synthesis methods for “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not available, similar compounds are often synthesized through cyclization reactions . For example, 3,4-dihydro-2(1H)-quinazolines have been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .
科学的研究の応用
製薬研究:抗癌剤としての応用
この化合物は、特に抗癌療法の開発において、製薬研究で有望な結果を示しています。 アンドロゲン受容体拮抗薬として作用し、アンドロゲン依存性およびアンドロゲン非依存性前立腺癌細胞株の増殖を効果的に抑制します 。これは、特にホルモン依存性癌に対する標的癌治療における可能性を示唆しています。
神経疾患:受容体相互作用
神経学的研究では、6-[3,4-ジヒドロ-2(1H)-イソキノリンイル]-3-ピリジンアミンに存在する3,4-ジヒドロ-2(1H)-キノリンオン部分構造を持つ化合物が、中枢神経系のさまざまな受容体と相互作用することが判明しています。 これには、βアドレナリン受容体の遮断と、セロトニンおよびドーパミン受容体との相互作用が含まれ、うつ病、統合失調症、パーキンソン病などの治療に有益な可能性があります .
循環器系薬剤:ホスホジエステラーゼ阻害
同じ部分構造は、ホスホジエステラーゼ阻害とも関連付けられています 。ホスホジエステラーゼ阻害剤は、心不全や肺高血圧症の治療など、さまざまな循環器系の用途があります。これらは、サイクリックAMPレベルを高めることで作用し、血管拡張と心筋収縮力の向上をもたらします。
抗菌研究:抗菌効果
研究により、この化合物の誘導体を合成して強力な抗菌剤を作ることができることが示されています。 これらは、特に薬剤耐性菌株との闘いにおいて有用であり、抗生物質開発のための新しい道を開きます .
抗炎症作用
3,4-ジヒドロ-2(1H)-キノリンオン構造を含む化合物の抗炎症作用は、新しい抗炎症薬の開発候補となっています。 これは、関節リウマチなどの慢性炎症性疾患の治療に影響を与える可能性があります .
代謝性疾患:糖尿病と肥満
3,4-ジヒドロ-2(1H)-キノリンオン構造を持つ化合物は、代謝経路の調節に関与していることが示されています。 これは、代謝経路の調節が重要な糖尿病や肥満などの代謝性疾患の治療における潜在的な研究用途を開きます .
呼吸器疾患:肺線維症
呼吸器疾患の分野では、類似の化合物が、線維芽細胞の増殖、遊走、および形質転換を促進する経路を阻害することが明らかになっており、特発性肺線維症(IPF)におけるその使用の根拠となっています 。これは、6-[3,4-ジヒドロ-2(1H)-イソキノリンイル]-3-ピリジンアミンを肺線維症の治療薬として検討できることを示唆しています。
化学合成:触媒作用
最後に、化学合成において、この化合物は、ビゲロウ反応などの多成分反応の触媒として使用して、さまざまな生物活性分子を作ることができます。 この用途は、薬効を持つ複雑な有機化合物の合成を簡素化できます .
作用機序
Target of Action
The primary target of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer .
Mode of Action
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effects of androgens . This compound is an anti-androgen that effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests that it could potentially be used in the treatment of prostate cancer.
生化学分析
Biochemical Properties
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a significant role in biochemical reactions, particularly as an androgen receptor antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound interacts with androgen receptors, inhibiting their activity and thereby affecting the signaling pathways associated with these receptors . This interaction is crucial for its role in suppressing cancer cell growth.
Cellular Effects
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress the growth of prostate cancer cell lines highlights its potential therapeutic applications in oncology . Additionally, its impact on gene expression and cellular metabolism suggests broader implications for cellular health and disease management.
Molecular Mechanism
At the molecular level, 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine exerts its effects through binding interactions with androgen receptors . By inhibiting these receptors, the compound disrupts the signaling pathways that promote cancer cell growth . This inhibition leads to changes in gene expression, ultimately resulting in the suppression of cancer cell proliferation . The compound’s molecular mechanism of action underscores its potential as a therapeutic agent in the treatment of androgen-dependent cancers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is involved in specific metabolic pathways that influence its activity and efficacy . The compound interacts with enzymes and cofactors that modulate its metabolism, affecting its overall bioavailability and therapeutic potential . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and clinical settings.
Transport and Distribution
The transport and distribution of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine within cells and tissues are critical factors that influence its efficacy . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within target tissues, affecting its overall therapeutic potential.
Subcellular Localization
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine exhibits specific subcellular localization patterns that influence its activity and function . The compound is directed to particular compartments or organelles within the cell, where it exerts its effects on androgen receptors and associated signaling pathways . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDMNJNGWSWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


